Pyrophosphate de géranylgéranyle

Vue d'ensemble

Description

Le diphosphate de géranylgéranyle est un composé diterpénique qui joue un rôle crucial dans la biosynthèse de divers isoprénoïdes, notamment les caroténoïdes, les chlorophylles, les tocophérols et les gibbérellines . Il est également un précurseur des protéines géranylgéranylées, qui sont essentielles à diverses fonctions cellulaires .

Applications De Recherche Scientifique

Geranylgeranyl diphosphate has numerous scientific research applications, including:

Mécanisme D'action

Geranylgeranyl pyrophosphate (GGPP), also known as geranylgeranyl diphosphate, is a key intermediate in the biosynthesis of various terpenes and terpenoids . This article will delve into the mechanism of action of GGPP, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

GGPP primarily targets proteins for geranylgeranylation, which is its main use in human cells . It is also utilized as a chemoattractant for migrating germ cells . The attractant signal is produced at the gonadal precursors, directing the germ cells to these sites, where they will differentiate into eggs and spermatozoa .

Mode of Action

GGPP interacts with its targets through a process known as prenylation, specifically geranylgeranylation. This process involves the addition of a GGPP moiety to the target protein, facilitating its attachment to cell membranes and influencing its function .

Biochemical Pathways

GGPP is an integral part of the terpene biosynthesis pathway. It is formed from farnesyl pyrophosphate by the addition of an isoprene unit from isopentenyl pyrophosphate . GGPP serves as a precursor to various compounds, including diterpenes, diterpenoids, carotenoids, gibberellins, tocopherols, and chlorophylls .

Pharmacokinetics

It is known that ggpp is synthesized by geranylgeranyl pyrophosphate synthase (ggpps) in the mevalonate pathway . More research is needed to fully understand the pharmacokinetics of GGPP.

Result of Action

The geranylgeranylation of proteins by GGPP can have various effects at the molecular and cellular levels. For instance, it can regulate plant photosynthesis, growth, and development . In human cells, geranylgeranylated proteins play crucial roles in cell signaling and other cellular functions .

Action Environment

The action of GGPP can be influenced by various environmental factors. For example, light response and abiotic stress can affect the expression of GGPP synthase genes . Moreover, the subcellular localization of GGPPS isoforms can vary depending on the cell compartment, including the cytosol, plastids, mitochondria, and endoplasmic reticulum .

Méthodes De Préparation

Le diphosphate de géranylgéranyle est synthétisé par la condensation tête-à-queue de trois groupes de diphosphate d'isopentényle et d'un groupe de diphosphate de diméthylallyle par l'enzyme synthase de diphosphate de géranylgéranyle . Ce processus se produit dans le cytosol ou les plastes des cellules végétales, selon la voie utilisée (voie de l'acide mévalonique dans le cytosol ou voie du méthylérythritol 4-phosphate dans les plastes) .

Analyse Des Réactions Chimiques

Le diphosphate de géranylgéranyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents diterpènes et caroténoïdes.

Réduction : Il peut être réduit pour former du diphosphate de phytyle.

Substitution : Il peut subir des réactions de substitution pour former du géranylgéraniol.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des enzymes telles que la synthase de diphosphate de géranylgéranyle, la réductase de diphosphate de géranylgéranyle et la diphosphatase de diphosphate de géranylgéranyle . Les principaux produits formés à partir de ces réactions comprennent les caroténoïdes, les chlorophylles, les tocophérols et le géranylgéraniol .

Applications de la recherche scientifique

Le diphosphate de géranylgéranyle a de nombreuses applications de recherche scientifique, notamment :

Mécanisme d'action

Le diphosphate de géranylgéranyle exerce ses effets par la géranylgéranylation des protéines. Ce processus implique le transfert d'une fraction géranylgéranyle du diphosphate de géranylgéranyle aux résidus cystéine près du C-terminal des protéines cibles . Cette modification permet aux protéines d'être ciblées et ancrées dans les membranes cellulaires ou organulaires, facilitant ainsi leur localisation et leur fonction correctes . Les protéines les plus souvent géranylgéranylées comprennent celles de la superfamille Ras des petites GTPases, qui jouent des rôles essentiels dans la division cellulaire, la différenciation, le métabolisme et le trafic cellulaire .

Comparaison Avec Des Composés Similaires

Le diphosphate de géranylgéranyle est similaire à d'autres diphosphates de prényle, tels que :

Diphosphate de géranyle : Utilisé dans la biosynthèse des monoterpènes.

Diphosphate de farnésyle : Utilisé dans la biosynthèse des sesquiterpènes et des triterpènes.

Le diphosphate de géranylgéranyle est unique en son rôle de précurseur des diterpènes et en sa participation à la géranylgéranylation des protéines, ce qui est essentiel à diverses fonctions cellulaires .

Propriétés

IUPAC Name |

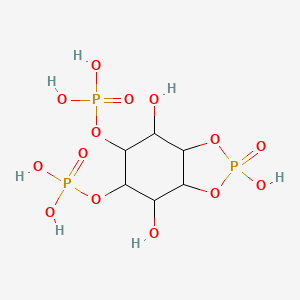

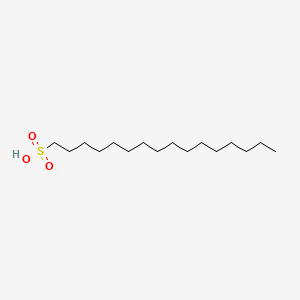

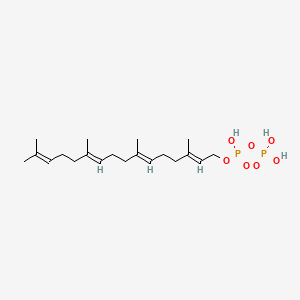

phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNEUNVOZHBOX-QIRCYJPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863929 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6699-20-3 | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6699-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006699203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranylgeranyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GERANYLGERANYL PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21T0D88LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Geranylgeranyl-PP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.